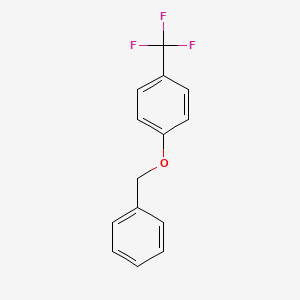

1-(Benzyloxy)-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRFAICCYVUTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383982 | |

| Record name | 4-Benzyloxybenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70097-65-3 | |

| Record name | 4-Benzyloxybenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(Benzyloxy)-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-(benzyloxy)-4-(trifluoromethyl)benzene (CAS No. 70097-65-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, computational predictions, and detailed protocols for empirical determination of its physical characteristics. While some experimental data, such as melting point and spectral characteristics, are available, other properties like boiling point and specific solubility require experimental verification. This guide presents established methodologies for these determinations to ensure scientific rigor and support further research and development.

Introduction

This compound, also known as 4-(benzyloxy)benzotrifluoride or benzyl 4-(trifluoromethyl)phenyl ether, is a substituted aromatic ether. The presence of the trifluoromethyl group significantly influences its physicochemical properties, enhancing lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and quality control.

This guide provides a structured overview of the compound's identity, experimentally determined properties, computationally predicted characteristics, and detailed, field-proven protocols for the experimental determination of key physical parameters.

Compound Identification and General Properties

A foundational aspect of any chemical guide is the unambiguous identification of the compound . The following table summarizes the key identifiers and general properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1][2] |

| Synonyms | 4-(Benzyloxy)benzotrifluoride, Benzyl 4-(trifluoromethyl)phenyl ether | [Chemical Suppliers][3] |

| CAS Number | 70097-65-3 | [Chemical Suppliers][3] |

| Molecular Formula | C₁₄H₁₁F₃O | [PubChem][1][2] |

| Molecular Weight | 252.24 g/mol | [SpectraBase][4] |

| Physical State | Crystalline solid | [Google Patents][5] |

Molecular Structure:

Caption: Workflow for Melting Point Determination.

Spectroscopic Data

Spectroscopic analysis is fundamental for structural elucidation and confirmation of identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): Chemical shifts (δ) are observed at 5.08 ppm (singlet, 2H, corresponding to the benzylic -CH₂- protons) and in the range of 6.88-7.69 ppm (multiplet, 9H, corresponding to the aromatic protons). [5]The integration of the signals confirms the proton count for the respective groups.

-

-

Mass Spectrometry (MS):

Computationally Predicted Physical Properties

In the absence of comprehensive experimental data, computational models provide valuable estimations of a compound's physical properties. These predictions are useful for initial screening and experimental design.

| Property | Predicted Value | Source |

| XLogP3 | 4.7 | [PubChem] [1][2] |

| Hydrogen Bond Donor Count | 0 | [PubChem] [1][2] |

| Hydrogen Bond Acceptor Count | 1 (the ether oxygen) | [PubChem] [1][2] |

| Rotatable Bond Count | 3 | [PubChem] [1][2] |

| Topological Polar Surface Area | 9.2 Ų | [PubChem] [1][2] |

The high predicted XLogP3 value of 4.7 suggests that this compound is a highly lipophilic compound with low aqueous solubility. [1][2]

Protocols for Undetermined Physical Properties

Boiling Point Determination

Determining the boiling point is essential for purification by distillation and for understanding the compound's volatility. The Thiele tube method, similar to that for melting point, can be adapted for small sample volumes.

This micro-boiling point determination is chosen for its efficiency with small sample quantities. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Solubility data is critical for reaction setup, extraction, crystallization, and formulation. The shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound in various solvents.

The shake-flask method is a robust and trusted technique because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility. The extended equilibration time ensures that the solvent is fully saturated with the solute.

Caption: Workflow for Solubility Determination.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier. General precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

This technical guide has consolidated the available physical property data for this compound. While a definitive melting point and characteristic spectral data have been reported, experimental determination of its boiling point and a comprehensive solubility profile in various organic solvents is necessary for its full characterization. The detailed protocols provided herein offer a validated framework for researchers to obtain this critical information, thereby ensuring the reliable and effective application of this important chemical intermediate in future research and development endeavors.

References

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

PubChem. (n.d.). 1-(Benzyloxy)-4-benzene. Retrieved January 12, 2026, from [Link]

-

Chemical-Suppliers.com. (n.d.). 1-Benzyloxy-4-(trifluoromethyl)benzene. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

Sources

- 1. 1-(Benzyloxy)-4-[18F](trifluoromethyl)benzene | C14H11F3O | CID 71660595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Benzyloxy)-4-[18F](trifluoromethyl)benzene | C14H11F3O | CID 71660595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Benzyloxy-4-(trifluoromethyl)benzene | CAS 70097-65-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. spectrabase.com [spectrabase.com]

- 5. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Benzyloxy)-4-(trifluoromethyl)benzene: Synthesis, Analysis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(benzyloxy)-4-(trifluoromethyl)benzene, a fluorinated aromatic ether of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure, synthesis, detailed spectral analysis, and explore its emerging applications, particularly within the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this compound.

Introduction and Molecular Overview

This compound, also known as 4-(benzyloxy)benzotrifluoride, is a solid organic compound with the molecular formula C₁₄H₁₁F₃O.[1] Its structure features a trifluoromethyl group and a benzyloxy substituent on a benzene ring, imparting unique physicochemical properties that are highly valuable in the design of bioactive molecules.

The trifluoromethyl (-CF₃) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and membrane permeability of a drug candidate.[2] The benzyloxy moiety, on the other hand, is a common pharmacophore found in a variety of biologically active compounds and can also serve as a versatile synthetic handle or a protective group.[3] The strategic combination of these two functional groups makes this compound a valuable building block in the synthesis of novel therapeutic agents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁F₃O | PubChem |

| Molecular Weight | 252.23 g/mol | PubChem |

| Appearance | Solid | Chemical Suppliers |

| Storage Temperature | 2-8°C | Chemical Suppliers |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This classical nucleophilic substitution reaction involves the reaction of a phenoxide with an alkyl halide. In this case, the sodium salt of 4-(trifluoromethyl)phenol is reacted with benzyl bromide.

Causality of Experimental Choices

The Williamson ether synthesis is favored due to its reliability, high yield, and the ready availability of the starting materials. The choice of a strong base, such as sodium hydride (NaH), is crucial to ensure the complete deprotonation of the weakly acidic 4-(trifluoromethyl)phenol, thereby generating the highly nucleophilic phenoxide. A polar aprotic solvent like N,N-dimethylformamide (DMF) is selected to dissolve the reactants and facilitate the Sₙ2 reaction mechanism by solvating the cation but not the nucleophile, thus enhancing its reactivity.

Detailed Step-by-Step Experimental Protocol

Materials:

-

4-(Trifluoromethyl)phenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethyl)phenol (1.0 eq).

-

Deprotonation: Dissolve the phenol in anhydrous DMF. To this solution, carefully add sodium hydride (1.1 eq) portion-wise at 0°C. Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Comprehensive Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. This section details the expected outcomes from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information about the different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.53 | d, J = 8.6 Hz | 2H | Ar-H (ortho to -CF₃) |

| 7.47 – 7.29 | m | 5H | Phenyl-H (from benzyl group) |

| 7.02 | d, J = 8.6 Hz | 2H | Ar-H (ortho to -OCH₂) |

| 5.09 | s | 2H | -OCH₂- |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 161.7 | C -O (aromatic) |

| 136.5 | Quaternary C (phenyl) |

| 128.8 | Phenyl C -H |

| 128.2 | Phenyl C -H |

| 127.6 | Phenyl C -H |

| 126.8 (q, J = 3.7 Hz) | Aromatic C -H (meta to -CF₃) |

| 124.5 (q, J = 270 Hz) | -C F₃ |

| 122.6 (q, J = 33 Hz) | C -CF₃ (aromatic) |

| 114.9 | Aromatic C -H (ortho to -OCH₂) |

| 70.4 | -OC H₂- |

¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum is a simple yet definitive tool for confirming the presence of the trifluoromethyl group. A single sharp peak is expected.

| Chemical Shift (δ, ppm) | Assignment |

| -61.67 | -CF ₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI-MS):

-

Molecular Ion (M⁺): m/z = 252.1

-

Base Peak: m/z = 91.1 (corresponding to the tropylium ion, [C₇H₇]⁺, from the cleavage of the benzyl group)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-) |

| 1610, 1515 | Strong-Medium | Aromatic C=C Ring Stretch |

| 1325 | Strong | C-F Stretch (asymmetric) |

| 1250 | Strong | Aryl-O-C Stretch (asymmetric) |

| 1160, 1110 | Strong | C-F Stretch (symmetric) |

| 1070 | Strong | Aryl-O-C Stretch (symmetric) |

| 840 | Strong | C-H Out-of-plane Bending (para-disubstituted) |

Analytical Workflow Diagram

Caption: A typical workflow for the analytical characterization of the title compound.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents.

Role of the Trifluoromethyl Group

The -CF₃ group is a "super methyl" group in medicinal chemistry. Its incorporation into a drug candidate can lead to:

-

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH.

-

Improved Binding Affinity: The -CF₃ group can engage in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, leading to enhanced binding affinity.

Significance of the Benzyloxy Moiety

The benzyloxy group is a common feature in many biologically active molecules. It can:

-

Mimic Natural Ligands: The phenyl ring of the benzyl group can engage in π-π stacking and hydrophobic interactions within the binding pockets of enzymes and receptors.

-

Serve as a Linker: The ether linkage provides a flexible linker to connect the trifluoromethylphenyl core to other pharmacophoric elements.

-

Act as a Prodrug Moiety: The benzyl group can be cleaved in vivo to release the active phenolic drug.

Therapeutic Potential

Derivatives of this compound have been investigated for a range of therapeutic applications, including:

-

Anticonvulsants: The 4-(benzyloxy)benzoyl and 4-(benzyloxy)benzyl moieties have been incorporated into aminoalkanol derivatives that exhibit potent anticonvulsant activity in preclinical models.

-

Monoamine Oxidase (MAO) Inhibitors: Chalcones containing a benzyloxy group have been shown to be potent and selective inhibitors of MAO-B, an important target in the treatment of Parkinson's disease.[4]

The combination of the metabolically robust and lipophilic trifluoromethylphenyl group with the versatile benzyloxy moiety provides a powerful platform for the design of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May cause skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a synthetically accessible and analytically well-characterized compound with significant potential in medicinal chemistry. Its unique combination of a trifluoromethyl group and a benzyloxy moiety provides a valuable scaffold for the development of novel therapeutic agents with enhanced properties. This guide has provided a comprehensive overview of its synthesis, analysis, and applications, offering a solid foundation for researchers and scientists working with this promising molecule.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025 Jul 18;30(14):3009. [Link]

-

Benzyl Phenyl Ether. PubChem. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals (Basel). 2022 Oct 6;15(10):1227. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Exploring the Chemical Structure and Applications of 4-(Trifluoromethoxy)benzyl Chloride. [Link]

-

Benzyl phenyl ether - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

Benzene, (trifluoromethyl)-. NIST WebBook. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

SUPPORTING INFORMATION List of attachments i) CIF file ii) FT-IR spectra results iii) 1H NMR results iv) videos i) CIF File Det. The Royal Society of Chemistry. [Link]

-

1,3,5-Tris(trifluoromethyl)benzene - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Sci Rep. 2022 Dec 27;12(1):22421. [Link]

-

Applications of Fluorine in Medicinal Chemistry. J Med Chem. 2015 Nov 12;58(21):8315-59. [Link]

-

1-(1-Phenylpropoxy)-4-(trifluoromethyl)benzene - Optional[Vapor Phase IR] - Spectrum. [Link]

-

FTIR Spectrum. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Indonesian Journal of Science & Technology. 2019 Apr 1;4(1):86-104. [Link]

-

Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]

-

Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. 2020 Oct 23;14:66-80. [Link]

Sources

"1-(Benzyloxy)-4-(trifluoromethyl)benzene" CAS number 70097-65-3

An In-Depth Technical Guide to 1-(Benzyloxy)-4-(trifluoromethyl)benzene (CAS 70097-65-3): Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound is a key organic intermediate whose strategic importance in medicinal chemistry and drug discovery cannot be overstated. This diaryl ether combines two structurally significant pharmacophores: the benzyloxy group, which can serve as a versatile protecting group or a key interacting moiety, and the trifluoromethylphenyl group, a substituent renowned for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a field-proven synthesis protocol with mechanistic insights, full spectroscopic characterization, critical safety information, and its application as a pivotal building block in the synthesis of advanced therapeutic agents.

Molecular Identity and Physicochemical Properties

The fundamental identity and properties of this compound are crucial for its application in synthesis. The trifluoromethyl group significantly influences the electronic nature of the phenyl ring, making it electron-deficient, which in turn affects its reactivity and the properties of the ether linkage.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 70097-65-3 | [1] |

| IUPAC Name | 1-(phenylmethoxy)-4-(trifluoromethyl)benzene | N/A |

| Synonyms | 4-(Benzyloxy)benzotrifluoride, Benzyl 4-(trifluoromethyl)phenyl ether | [2] |

| Molecular Formula | C₁₄H₁₁F₃O | [1] |

| Molecular Weight | 252.24 g/mol | [1] |

| Melting Point | 77-79 °C | [1] |

| Appearance | Crystalline solid (typical) | [1] |

| InChI Key | SNRFAICCYVUTRG-UHFFFAOYSA-N | N/A |

| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)(F)F | N/A |

The Strategic Value in Modern Drug Design

The utility of this compound as a building block is rooted in the well-established benefits of its constituent parts.

-

The Trifluoromethyl (-CF₃) Group : This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity are frequently exploited to modulate a molecule's pharmacokinetic profile.[3][4] The C-F bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation (e.g., oxidative attack by Cytochrome P450 enzymes), which can significantly increase a drug's half-life.[3] Its introduction in place of a methyl group can enhance binding affinity to biological targets through favorable electrostatic and hydrophobic interactions.[3]

-

The Benzyloxy (-OCH₂Ph) Group : The benzyloxy group serves a dual purpose. In multi-step syntheses, it is a robust protecting group for phenols, stable to a wide range of reagents but readily cleaved by catalytic hydrogenolysis. More importantly, it is a recognized pharmacophore in its own right, present in numerous biologically active compounds. It can participate in crucial π-π stacking interactions within receptor binding pockets, a feature leveraged in the design of various CNS agents.

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of this compound is a variation of the Williamson ether synthesis, specifically an SNAr (Nucleophilic Aromatic Substitution) reaction. Given the electron-deficient nature of the 4-(trifluoromethyl)phenyl ring, nucleophilic attack is more feasible than in an unactivated benzene ring.

Field-Proven Synthesis Protocol

This protocol is adapted from a validated synthetic procedure.[1] The reaction proceeds in two conceptual stages: the formation of a potent sodium benzylate nucleophile, followed by its reaction with an activated aryl halide.

Step 1: Preparation of Sodium Benzylate

-

Under an inert nitrogen atmosphere, wash a 50% oil dispersion of sodium hydride (NaH) with hexane to remove the mineral oil.

-

Add a polar aprotic solvent such as N,N-Dimethylacetamide (DMA).

-

Slowly add benzyl alcohol to the NaH/DMA suspension. The reaction is exothermic and will produce hydrogen gas.

-

Causality Explanation : Sodium hydride is a powerful, non-nucleophilic base, ideal for deprotonating the alcohol to form the sodium benzylate alkoxide. The use of a polar aprotic solvent like DMA is critical as it solvates the sodium cation, leaving the benzylate anion highly reactive and available for nucleophilic attack. The evolution of H₂ gas drives the reaction to completion.

-

Step 2: Nucleophilic Aromatic Substitution

-

To the freshly prepared sodium benzylate solution, add 4-trifluoromethylchlorobenzene.

-

Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for several hours (e.g., 18 hours) until TLC or GC-MS analysis indicates consumption of the starting material.

-

Cool the reaction mixture and quench by adding water.

-

The product, this compound, will crystallize and can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent like methanol to yield the pure ether.

-

Causality Explanation : The potent electron-withdrawing effect of the -CF₃ group activates the aryl ring towards nucleophilic attack, making the chloride a viable leaving group for an SNAr reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Caption: Figure 2: A logical workflow illustrating the use of the title compound as a versatile intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety. Researchers must consult the specific Safety Data Sheet (SDS) provided by their supplier before use.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | Xi (Irritant) - Older classification. Modern GHS would likely include Health Hazard and Exclamation Mark pictograms. | |

| Hazard Statements | R36/37/38: Irritating to eyes, respiratory system and skin. | |

| Precautionary Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated chemical fume hood. | N/A |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | N/A |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | N/A |

Conclusion

This compound is a high-value chemical intermediate that provides a direct entry point to scaffolds containing the metabolically robust and synthetically versatile trifluoromethylphenyl ether moiety. Its well-defined synthesis and clear spectroscopic signature make it a reliable tool for medicinal chemists. Understanding its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this compound in the rational design and development of next-generation therapeutics.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

Annedi, B., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7599.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22421.

-

Creary, X. (1979). U.S. Patent No. 4,169,856. Washington, DC: U.S. Patent and Trademark Office.

-

Chemical Suppliers. (n.d.). 1-Benzyloxy-4-(trifluoromethyl)benzene. Chemical-Suppliers.com.

-

Sigma-Aldrich. (n.d.). 4-(Benzyloxy)benzotrifluoride. Sigmaaldrich.com.

Sources

- 1. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 2. rsc.org [rsc.org]

- 3. orgsyn.org [orgsyn.org]

- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

"1-(Benzyloxy)-4-(trifluoromethyl)benzene" molecular weight and formula

An In-Depth Technical Guide to 1-(Benzyloxy)-4-(trifluoromethyl)benzene: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key organic intermediate in the fields of medicinal chemistry and materials science. The document details the molecule's fundamental physicochemical properties, including its molecular formula (C₁₄H₁₁F₃O) and molecular weight (252.23 g/mol ).[1] A robust and widely applicable synthetic methodology, the Williamson ether synthesis, is presented with a detailed, step-by-step protocol and mechanistic insights. The guide further explores the significance of this compound as a structural scaffold, highlighting the synergistic roles of the lipophilic, metabolically stable trifluoromethyl group and the versatile benzyloxy pharmacophore in the design of advanced therapeutic agents, particularly in the context of neurodegenerative diseases.[2][3] Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a research and development setting.

Physicochemical and Structural Characteristics

This compound, also known as 4-(benzyloxy)benzotrifluoride, is an aromatic ether.[1] Its structure incorporates a benzyl group linked via an ether oxygen to a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position. The -CF₃ group is a strong electron-withdrawing group, which influences the electronic properties of the phenyl ring. The presence of this fluorinated moiety significantly increases the molecule's lipophilicity, a property often exploited in drug design to enhance membrane permeability and metabolic stability.[2]

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | 1-phenylmethoxy-4-(trifluoromethyl)benzene | [4][5][] |

| Synonyms | 4-(benzyloxy)benzotrifluoride, Benzyl 4-(trifluoromethyl)phenyl ether | [1] |

| CAS Number | 70097-65-3 | [1][4] |

| Molecular Formula | C₁₄H₁₁F₃O | [1][5] |

| Molecular Weight | 252.23 g/mol | [1] |

| XLogP3 | 4.7 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 3 | [5] |

Synthesis and Mechanistic Considerations

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide.

Mechanistic Rationale

The synthesis proceeds in two conceptual steps:

-

Deprotonation: The acidic proton of the hydroxyl group on 4-(trifluoromethyl)phenol is abstracted by a suitable base (e.g., potassium carbonate, sodium hydride) to form a highly nucleophilic phenoxide anion. The choice of a polar aprotic solvent, such as acetonitrile or DMF, is crucial as it solvates the cation of the base, thereby increasing the reactivity of the phenoxide nucleophile.

-

Nucleophilic Attack: The generated phenoxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). This Sₙ2 displacement reaction results in the formation of the desired ether linkage and a salt byproduct.

Synthesis Workflow Diagram

Sources

- 1. 1-Benzyloxy-4-(trifluoromethyl)benzene | CAS 70097-65-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1-(Benzyloxy)-4-[18F](trifluoromethyl)benzene | C14H11F3O | CID 71660595 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 1-(benzyloxy)-4-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making its strategic introduction into molecular frameworks a subject of significant interest. This document details three primary synthetic strategies: the classical Williamson ether synthesis, the copper-catalyzed Ullmann condensation, and the modern palladium-catalyzed Buchwald-Hartwig etherification. Each method is discussed with a focus on the underlying chemical principles, experimental protocols, and comparative analysis of their advantages and limitations. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this important fluorinated building block.

Introduction and Strategic Importance

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with the resulting products finding widespread application in medicinal chemistry, materials science, and crop protection. The target molecule, this compound, combines the structural features of a diaryl ether with the influential trifluoromethyl substituent. The CF₃ group is a well-known bioisostere for several functional groups and can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Its presence often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, robust and scalable synthetic routes to this compound are of high value to the scientific community.

This guide will delve into the practical aspects of synthesizing this compound, offering detailed experimental procedures and insights into the selection of appropriate reaction conditions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the ether linkage in this compound points to two primary precursor fragments: a 4-(trifluoromethyl)phenyl component and a benzyl group. This leads to three main synthetic strategies, each with its own set of considerations regarding starting materials, catalysts, and reaction conditions.

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of 4-trifluoromethylphenyl benzyl ether.

Materials:

-

4-(Trifluoromethyl)phenol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Benzyl bromide or Benzyl chloride

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Discussion

This method is generally reliable and high-yielding for the synthesis of aryl benzyl ethers. The use of a strong base like NaH ensures complete formation of the phenoxide, driving the reaction to completion. However, the moisture-sensitive nature of NaH requires the use of anhydrous conditions. Weaker bases like K₂CO₃ can also be used, often requiring higher reaction temperatures and longer reaction times.

Synthesis Pathway II: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an alcohol and an aryl halide. [1]This method is particularly useful when the Williamson ether synthesis is not feasible, for example, with less reactive aryl halides.

Mechanistic Insights

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst. The use of a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can accelerate the reaction by stabilizing the copper catalyst. [2]

Caption: Simplified catalytic cycle for the Ullmann condensation.

Experimental Protocol

Materials:

-

4-(Trifluoromethyl)phenol

-

Benzyl bromide

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (or other suitable ligand)

-

Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

-

Toluene or Dioxane, anhydrous

Procedure:

-

To an oven-dried Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add 4-(trifluoromethyl)phenol (1.0 eq) and anhydrous toluene.

-

Add benzyl bromide (1.2 eq) via syringe.

-

Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Field Insights

While the Ullmann condensation is a powerful tool, it often requires high reaction temperatures and can be sensitive to the choice of ligand and base. The use of pre-activated copper or a well-defined copper-ligand complex can improve reproducibility. The reaction can sometimes suffer from competing homocoupling of the aryl halide.

Synthesis Pathway III: Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a highly efficient and versatile method for the synthesis of diaryl ethers. [3][4]This modern approach often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

The Catalytic Cycle

The mechanism of the Buchwald-Hartwig etherification involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol and subsequent deprotonation to form a palladium alkoxide. Reductive elimination from this intermediate furnishes the desired ether and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig etherification.

Experimental Protocol

Materials:

-

4-(Trifluoromethyl)phenol

-

Benzyl bromide

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, SPhos, RuPhos)

-

A strong base (e.g., Sodium tert-butoxide (NaOᵗBu), Cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).

-

Add 4-(trifluoromethyl)phenol (1.0 eq) and anhydrous toluene.

-

Add benzyl bromide (1.2 eq).

-

Seal the tube and heat the reaction mixture to 80-110 °C for 4-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Expert Commentary

The Buchwald-Hartwig etherification offers significant advantages in terms of mild reaction conditions and functional group tolerance. The choice of ligand is crucial and often needs to be optimized for a specific substrate combination. The use of pre-formed palladium-ligand complexes can improve reaction efficiency and reproducibility.

Product Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁F₃O | [5] |

| Molecular Weight | 252.24 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 77-79 °C |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.53 | d, J = 8.6 Hz | 2H | Ar-H (ortho to O) |

| 7.47 – 7.29 | m | 5H | Ar-H (benzyl ring) |

| 7.02 | d, J = 8.6 Hz | 2H | Ar-H (ortho to CF₃) |

| 5.09 | s | 2H | -O-CH₂ -Ph |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 161.4 | C -O (aryl) |

| 136.3 | C -ipso (benzyl) |

| 128.8 | C -H (benzyl) |

| 128.3 | C -H (benzyl) |

| 127.6 | C -H (benzyl) |

| 126.9 (q, J = 3.8 Hz) | C -H (ortho to CF₃) |

| 124.2 (q, J = 270.3 Hz) | -C F₃ |

| 123.0 (q, J = 32.5 Hz) | C -CF₃ |

| 115.2 | C -H (ortho to O) |

| 70.4 | -O-C H₂-Ph |

FTIR (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3030 | Medium | Aromatic C-H stretch |

| 2930-2870 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1615, 1585, 1515 | Strong | Aromatic C=C stretch |

| 1325 | Strong | C-F stretch |

| 1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1160, 1110, 1065 | Strong | C-F stretch |

| 1020 | Medium | Symmetric C-O-C stretch (aryl ether) |

| 840 | Strong | C-H out-of-plane bend (p-disubstituted) |

Mass Spectrometry (EI)

| m/z | Interpretation |

| 252 | [M]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion, base peak) |

Purification and Handling

Purification

The crude this compound can be effectively purified by either column chromatography or recrystallization.

-

Column Chromatography: Silica gel is a suitable stationary phase. A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting from 98:2 and gradually increasing the polarity) is typically effective in separating the product from nonpolar impurities and more polar byproducts. [6]

-

Recrystallization: The product, being a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate. [7][8]The crude solid should be dissolved in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals can then be collected by vacuum filtration. [8]

Handling and Storage

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the primary synthetic routes to this compound. The Williamson ether synthesis remains a robust and cost-effective method, particularly for large-scale production, provided that appropriate safety precautions are taken with the use of strong bases. The Ullmann condensation and Buchwald-Hartwig etherification offer valuable alternatives, especially for more challenging substrates, with the latter providing the benefits of milder reaction conditions and broader functional group compatibility. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. The comprehensive characterization data provided herein will serve as a valuable reference for the identification and quality control of this important synthetic intermediate.

References

-

Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Supporting Information. (n.d.). MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols - The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]

-

Supporting information. (n.d.). SciEngine. Retrieved January 12, 2026, from [Link]

-

This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

1-(Benzyloxy)-4-[(2-nitro-alpha,alpha,alpha-trifluoro-p-tolyl)oxy]benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 12, 2026, from [Link]

-

Recrystallization and Crystallization. (n.d.). Retrieved January 12, 2026, from [Link]

-

1-(Benzyloxy)-4-[(2-nitro-alpha,alpha,alpha-trifluoro-p-tolyl)oxy]benzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

This compound - Optional[MS (GC)]. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]

-

Purification by Recrystallization. (n.d.). CUNY. Retrieved January 12, 2026, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

SUPPORTING INFORMATION List of attachments i) CIF file ii) FT-IR spectra results iii) 1H NMR results iv) videos i) CIF File Det. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). Retrieved January 12, 2026, from [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). arkat usa. Retrieved January 12, 2026, from [Link]

-

CRYSTALLIZATION. (n.d.). Retrieved January 12, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (n.d.). Indonesian Journal of Science & Technology - Jurnal UPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. files.sciengine.com [files.sciengine.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Introduction: The Strategic Fusion of Benzyloxy and Trifluoromethyl Moieties in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 1-(Benzyloxy)-4-(trifluoromethyl)benzene Derivatives

In the landscape of modern drug discovery, the "this compound" scaffold represents a privileged structural motif. Its prevalence stems from the synergistic interplay between its two key functional groups: the benzyloxy moiety and the trifluoromethyl group. This guide elucidates the biological activities of derivatives built upon this core, providing insights into their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation. As a Senior Application Scientist, the focus here is not merely on what these compounds do, but on the causal biochemistry that dictates their function.

The Physicochemical Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a cornerstone of contemporary medicinal chemistry, prized for its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.[1] Unlike a simple methyl group, the -CF₃ group is a strong electron-withdrawing substituent, which can significantly alter the pKa of nearby functional groups, influencing their ionization state at physiological pH. Furthermore, its high lipophilicity enhances membrane permeability and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1] This increased stability and bioavailability are critical factors in the design of effective therapeutic agents.[2]

The Role of the Benzyloxy Group in Target Engagement

The benzyloxy group, consisting of a benzyl group linked through an ether oxygen, offers a combination of hydrophobicity and hydrogen-bonding capability. The phenyl ring can engage in π-π stacking and hydrophobic interactions within protein binding pockets, while the ether oxygen can act as a hydrogen bond acceptor. This versatility allows for tailored interactions with a wide array of biological targets, from enzyme active sites to receptor ligand-binding domains. The inclusion of this group is a strategic choice to enhance target engagement and potency.[3]

Synergy and Scaffold Versatility

The combination of these two moieties on a central benzene ring creates a versatile scaffold. The trifluoromethyl group anchors the molecule and modulates its electronic and metabolic profile, while the benzyloxy group provides a vector for diverse and specific interactions with biological targets. This inherent duality has enabled the development of derivatives with a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects.

Anticancer Applications: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold have demonstrated significant potential in oncology, primarily through the targeted inhibition of critical signaling pathways that are frequently dysregulated in cancer.

Inhibition of PI3K/mTOR Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Certain derivatives of this scaffold have been specifically designed as inhibitors of PI3Kα and the mammalian target of rapamycin (mTOR).[3] The rationale is to create dual inhibitors that can block this critical oncogenic pathway at two key nodes, potentially leading to a more potent and durable antitumor response compared to single-target agents. The benzyloxy and trifluoromethyl groups are strategically employed to optimize binding affinity and selectivity for the kinase domains of these enzymes.[3]

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The table below summarizes the in vitro inhibitory activities for a series of benzyloxy-fluorobenzene derivatives against PI3Kα and mTOR.

| Compound ID | Structure | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| Derivative 2 | 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)morpholine | 890 | 1800 |

| Derivative 4 | 1-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-3-phenylurea | 1200 | 2500 |

| Derivative 6 | 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)thiomorpholine 1,1-dioxide | 450 | 980 |

| Derivative 1, 3, 5 | Other Oxadiazole, Acetamide, Isoindolinedione Derivatives | >10000 | >10000 |

| Data extracted from studies on novel anticancer agents.[3] |

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for measuring kinase activity and inhibition.

Principle: The assay measures the enzymatic production of ADP (for PI3Kα) or the phosphorylation of a substrate (for mTOR). A europium-labeled antibody binds to the product, bringing it into close proximity with a fluorescent tracer. Excitation of the europium donor results in energy transfer to the acceptor, generating a specific fluorescent signal that is proportional to enzyme activity.

Step-by-Step Methodology: [3]

-

Compound Preparation: Serially dilute the test compounds to various concentrations in an appropriate buffer (e.g., DMSO).

-

Enzyme Pre-incubation: In a 384-well assay plate, add a solution of the test compound at varying concentrations. Add the PI3Kα or mTOR enzyme solution and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture. For PI3Kα, this contains the substrate PIP2 and ATP.

-

Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 1 hour) at room temperature.

-

Detection: Stop the reaction and add the detection reagents, including the europium-labeled antibody and the fluorescent tracer.

-

Signal Reading: After a final incubation period, read the plate on a TR-FRET-compatible plate reader, measuring the emission at the acceptor and donor wavelengths.

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Antagonism of the Androgen Receptor in Prostate Cancer

The androgen receptor (AR) is a crucial driver of prostate cancer progression. Even in castration-resistant prostate cancer (CRPC), AR signaling often remains active.

1-Benzyloxy-5-phenyltetrazole derivatives have been developed as potent inhibitors of AR-dependent prostate cancer cells.[4] The therapeutic strategy is to block AR signaling, thereby inhibiting the proliferation of cancer cells that rely on this pathway. These compounds have shown high potency, particularly against the 22Rv1 cell line, which is a model for CRPC.[4]

The efficacy of these compounds is demonstrated by their low nanomolar IC₅₀ values against AR-dependent cancer cells, coupled with selectivity over AR-independent cells.

| Compound Class | Target Cell Line | Activity |

| 1-Benzyloxy-5-phenyltetrazole Derivatives | 22Rv1 (AR-dependent) | IC₅₀ < 50 nM |

| PC3 (AR-independent) | Lower Activity (Selective) | |

| Data from a study on novel prostate cancer agents.[4] |

Neuroprotective Potential: Selective Inhibition of Monoamine Oxidase B

Monoamine oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of dopamine. Its inhibition is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels and alleviates motor symptoms.

MAO-B in Neurodegenerative Diseases: The Therapeutic Target

A diverse range of benzyloxybenzene derivatives have been synthesized and evaluated as MAO-B inhibitors.[5][6][7] The design rationale focuses on creating molecules that can selectively bind to the active site of MAO-B over the related MAO-A isoform, thereby avoiding potential side effects associated with non-selective inhibition.

Quantitative Efficacy of Benzyloxybenzene Derivatives as MAO-B Inhibitors

Several classes of these derivatives, including isatin-based and chalcone-based compounds, exhibit potent and selective MAO-B inhibition.

| Compound ID | Compound Class | MAO-B IC₅₀ (µM) | Selectivity Index (SI) vs MAO-A |

| ISB1 | Isatin-based benzyloxybenzene | 0.124 | High |

| ISFB1 | Isatin-based benzyloxybenzene | 0.135 | 55.03 |

| Compound 10e | Small molecule benzyloxy | 0.19 | 146.8 |

| Compound 3h | Benzothiazole derivative | 0.062 | High |

| Compound B10 | Benzyloxy chalcone | 0.067 | High |

| Data compiled from multiple studies on MAO-B inhibitors.[5][6][7][8] |

Mechanistic Insights: Kinetic and Reversibility Studies

A crucial aspect of a modern MAO-B inhibitor is its mode of action. Reversible and competitive inhibition is highly desirable. Kinetic studies, such as Lineweaver-Burk analysis, have confirmed that lead compounds like ISB1 and compound 10e act as competitive inhibitors, meaning they bind to the same active site as the natural substrate.[5][6] Reversibility studies have shown that their inhibitory effect is not time-dependent, confirming a reversible binding mode.[5]

This is a common fluorometric method to assess MAO activity.

Principle: MAO-B catalyzes the deamination of kynuramine to produce 4-hydroxyquinoline, which is a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.

Step-by-Step Methodology: [7][8]

-

Reagent Preparation: Prepare solutions of recombinant human MAO-B, kynuramine (substrate), and test compounds in a suitable buffer (e.g., potassium phosphate buffer).

-

Assay Setup: In a 96-well plate, add the MAO-B enzyme solution, buffer, and various concentrations of the test inhibitor.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the kynuramine substrate solution to all wells to start the reaction.

-

Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~310 nm, Emission: ~400 nm) kinetically over 15-30 minutes.

-

Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time plot). Determine the percent inhibition for each inhibitor concentration relative to a control (no inhibitor) and calculate the IC₅₀ value.

This analysis determines the mechanism of inhibition (e.g., competitive, non-competitive).

Step-by-Step Methodology: [5][6]

-

Assay Setup: Set up the MAO-B inhibition assay as described above.

-

Vary Substrate and Inhibitor: Perform the assay using multiple, fixed concentrations of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ). For each inhibitor concentration, vary the concentration of the substrate (kynuramine or benzylamine).

-

Measure Reaction Rates: Determine the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

-

Data Plotting: Plot the data on a Lineweaver-Burk plot (1/V versus 1/[Substrate]).

-

Analysis: Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis. From these plots, the inhibition constant (Kᵢ) can be determined.

Signaling Pathway and Inhibition Diagram

Antimicrobial Activity: A Frontier for Novel Antibiotics

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Derivatives incorporating the trifluoromethylphenyl moiety have shown promise, particularly against Gram-positive bacteria.[9][10]

Rationale for Antimicrobial Design

The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can facilitate its passage through bacterial cell membranes.[1] Pyrazole derivatives containing this group have been synthesized and found to be potent inhibitors of bacterial growth.[9][10] While the precise mechanism is often multifaceted, some compounds have been shown to disrupt macromolecular synthesis, suggesting a global effect on bacterial cell function.[10]

Efficacy against Gram-Positive Bacteria

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound Class | Target Organism | MIC (µg/mL) |

| Trifluoromethyl-substituted Pyrazole | Staphylococcus aureus (MRSA) | 0.78 - 3.125 |

| Trifluoromethyl-substituted Pyrazole | Enterococcus faecalis | 0.78 - 3.125 |

| Data from a study on novel pyrazole derivatives.[9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is the gold-standard method for measuring the potency of a new antimicrobial agent.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria. The MIC is determined as the lowest concentration at which no visible growth occurs.

Step-by-Step Methodology:

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well that remains clear (no visible growth). A colorimetric indicator like resazurin can also be used to aid determination.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of strategic molecular design. By combining the metabolic stability and electronic properties of the trifluoromethyl group with the versatile binding capabilities of the benzyloxy moiety, chemists have been able to develop a rich pipeline of derivatives with potent and diverse biological activities. The success of these compounds as kinase inhibitors, androgen receptor antagonists, and MAO-B inhibitors highlights the scaffold's therapeutic promise. Future work will likely focus on refining the pharmacokinetic properties of these leads, further optimizing their selectivity, and exploring their potential against an even broader range of biological targets. The continued exploration of this chemical space holds significant potential for the development of next-generation therapeutics for cancer, neurodegenerative disorders, and infectious diseases.

References

- Comparative Biological Activity of 4-(Benzyloxy)

- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene | 87750-51-4. Benchchem.

- Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. PMC - PubMed Central.

- Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease tre

- 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prost

- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)

- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. NIH.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery of Novel Reactions with 1-(Benzyloxy)-4-(trifluoromethyl)benzene

Abstract

1-(Benzyloxy)-4-(trifluoromethyl)benzene stands as a pivotal molecular scaffold in contemporary chemical synthesis, particularly within the realms of medicinal chemistry and materials science. Its architecture, featuring a stable benzyl ether protecting group and a strongly electron-withdrawing trifluoromethyl moiety, presents a unique landscape of reactivity. This guide moves beyond canonical transformations to explore the emerging frontiers of its chemistry. We will dissect the causality behind advanced experimental designs, focusing on novel catalytic C-H functionalization, direct manipulation of the trifluoromethyl group, and other under-explored synthetic pathways. This document serves as a technical playbook, offering field-proven insights, detailed protocols, and a forward-looking perspective on harnessing the full synthetic potential of this versatile building block.

Foundational Reactivity: A Strategic Overview

The chemical behavior of this compound is dictated by the interplay between its two primary functional groups. The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent that significantly deactivates the aromatic ring towards traditional electrophilic aromatic substitution.[1] This deactivation, however, concurrently renders the aromatic C-H bonds susceptible to activation by modern transition metal catalysis.[2]

Conversely, the benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be cleaved under specific conditions to unmask the phenol for further functionalization. Standard deprotection methods include palladium-catalyzed hydrogenolysis or treatment with strong acids.[3] More selective and milder methods using reagents like boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) have also been developed to preserve sensitive functionalities elsewhere in the molecule.[4] Understanding this foundational reactivity is crucial for designing novel, multi-step synthetic sequences.

The New Frontier: Catalytic C-H Functionalization

The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in synthetic efficiency. For electron-deficient substrates like this compound, this transformation is challenging due to the low reactivity of its C-H bonds toward electrophilic cleavage by transition metal catalysts.[2] However, recent breakthroughs in catalyst design have unlocked these pathways.

The Causality of Catalyst Selection

Overcoming the inherent electron deficiency of the trifluoromethylated ring requires a catalytic system with enhanced reactivity. The key strategies involve:

-

Ligand-Accelerated Catalysis: The use of specialized, often electron-rich, ligands can increase the electron density at the metal center, promoting the C-H activation step. For instance, 2-pyridone ligands have proven highly effective in promoting palladium-catalyzed C-H functionalization of arenes that are otherwise unreactive.[2]

-

Synergistic Catalysis: Combining multiple catalysts can create a more potent system. For example, the synergistic interplay between a palladium catalyst and a silver co-catalyst has been shown to facilitate the non-directed C-H arylation of electron-deficient arenes.[2]

-

Directed vs. Non-Directed Functionalization: The benzyloxy group can act as a directing group, guiding functionalization to the ortho positions. However, non-directed methods are also emerging, allowing for the functionalization of other C-H bonds, which is valuable for creating diverse molecular libraries.[5]

Experimental Workflow: A Conceptual Model

The exploration of novel C-H functionalization reactions follows a logical progression from hypothesis to validated product. This workflow ensures a systematic approach to catalyst screening, reaction optimization, and substrate scope evaluation.

Caption: A logical workflow for the discovery of novel C-H functionalization reactions.

Emerging Reaction Classes: Beyond C-H Bonds

While C-H activation is a major focus, other innovative reactions are expanding the synthetic utility of this compound.

Selective C-F Bond Functionalization

The trifluoromethyl group is typically considered a highly stable, inert moiety. However, cutting-edge research has enabled the selective activation and functionalization of a single C-F bond within the -CF3 group.[6] This remarkable transformation allows for the direct conversion of Ar-CF3 compounds into valuable Ar-CF2R and Ar-CF2H derivatives, which are important isosteres in medicinal chemistry.[6] This "molecular editing" approach provides a powerful and previously inaccessible route to difluorinated scaffolds, bypassing traditional methods that often require harsh deoxyfluorination reagents.[6]

Benzylic C-H Functionalization of the Protecting Group

An often-overlooked reactive site is the benzylic C-H bond of the benzyloxy protecting group. Cooperative photoredox and copper catalysis has emerged as a powerful tool for the enantioselective trifluoromethylation of benzylic C-H bonds.[7] Applying this methodology could lead to the synthesis of novel chiral building blocks where the protecting group itself is functionalized, adding another layer of molecular complexity and potential utility.

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. They are based on established methodologies that have proven effective for analogous electron-deficient aromatic substrates.[2]

Protocol 1: Palladium-Catalyzed C-H Olefination

This protocol describes the direct coupling of an alkene to the aromatic ring of this compound. The use of a highly electron-deficient 2-pyridone ligand is critical for activating the otherwise unreactive C-H bonds.[2]

Reagents & Equipment:

-

This compound (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

-

3,5-Bis(trifluoromethyl)-2-(1H)-pyridone (20 mol%)

-

Silver(I) acetate (AgOAc, 3.0 equiv.)

-

Alkene (e.g., Ethyl acrylate, 2.0 equiv.)

-

Hexafluoroisopropanol (HFIP) or Chloroform (CHCl₃) as solvent

-

2-dram vial with magnetic stir bar

-

Heating block or oil bath

Procedure:

-

To a 2-dram vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.), palladium(II) acetate (2.2 mg, 10 mol%), and 3,5-bis(trifluoromethyl)-2-(1H)-pyridone (6.0 mg, 20 mol%).

-

Add silver(I) acetate (50.1 mg, 0.3 mmol, 3.0 equiv.).

-

Add the desired alkene (e.g., ethyl acrylate, 0.2 mmol, 2.0 equiv.).

-

Add 0.5 mL of HFIP as the solvent.

-

Tightly cap the vial and place it in a preheated heating block or oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 24 hours.

-

After 24 hours, remove the vial from the heat and allow it to cool to room temperature.

-

Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite to remove insoluble silver salts.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired olefinated product.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the underlying mechanism is key to rational optimization. The palladium-catalyzed C-H activation/functionalization is believed to proceed through a Pd(II)/Pd(IV) cycle, although other pathways can be operative.

Caption: A simplified catalytic cycle for Pd-catalyzed C-H functionalization.

Applications in Drug Discovery